Hydroxypinacolone retinoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxypinacolone retinoate involves the esterification of retinoic acid with hydroxypinacolone. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Hydroxypinacolone retinoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Hydroxypinacolone retinoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and retinoid chemistry.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Applied in dermatology for anti-aging and acne treatment due to its ability to regulate epidermal and keratinocyte differentiation.
Industry: Utilized in the formulation of cosmetic products for its anti-aging properties.
Mechanism of Action
The compound exerts its effects by binding to retinoic acid receptors (RARs) in the skin. This binding regulates gene expression involved in cellular differentiation and proliferation. The molecular targets include various genes responsible for skin cell turnover and collagen production .
Comparison with Similar Compounds
Similar Compounds
Retinoic Acid: The parent compound with similar biological activity but higher irritation potential.
Retinol: A precursor to retinoic acid with less potency and irritation.
Retinyl Palmitate: An ester of retinol with lower activity and irritation.
Uniqueness
Hydroxypinacolone retinoate is unique due to its balanced profile of high efficacy and low irritation. This makes it particularly suitable for sensitive skin applications .
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLFRLIWKRQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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